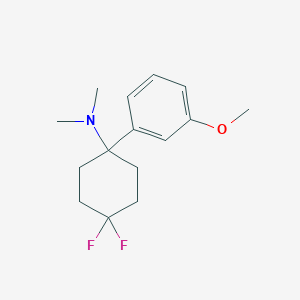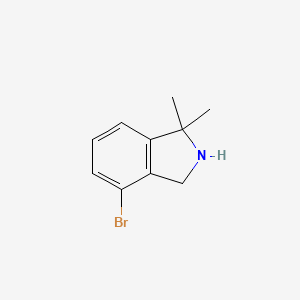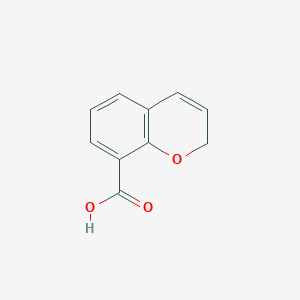
2H-chromene-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-chromene-8-carboxylic acid is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic structures containing a benzene ring fused to a pyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-chromene-8-carboxylic acid typically involves cyclization reactions. One common method is the cyclization of salicylaldehydes with malononitrile in the presence of a base, such as piperidine, under reflux conditions . Another approach involves the use of substituted resorcinols and 2-benzylidene malononitriles, catalyzed by green catalysts like nitrophenylboronic acid .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable cyclization reactions. These methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts is optimized to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2H-chromene-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chromone derivatives.
Reduction: Reduction reactions can yield dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Functionalized chromene derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
2H-chromene-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe for studying enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of materials with specific optical and electronic properties
Wirkmechanismus
The mechanism of action of 2H-chromene-8-carboxylic acid involves its interaction with various molecular targets. For instance, it can inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The compound’s structure allows it to interact with specific receptors and enzymes, modulating their activity and resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-chromene-3-carboxylic acid
- 4H-chromene-3-carboxylic acid
- Coumarin derivatives
Uniqueness
2H-chromene-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other chromene derivatives, it exhibits unique reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Eigenschaften
Molekularformel |
C10H8O3 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
2H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C10H8O3/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1-5H,6H2,(H,11,12) |
InChI-Schlüssel |
KESNYCKCLIGEBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C(O1)C(=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


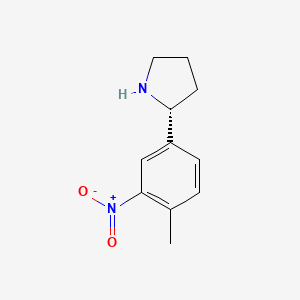


![3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13333345.png)
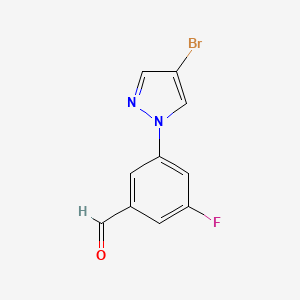
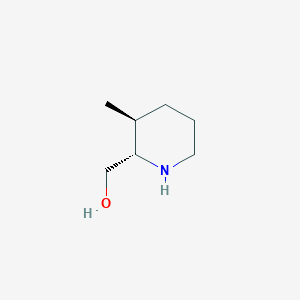
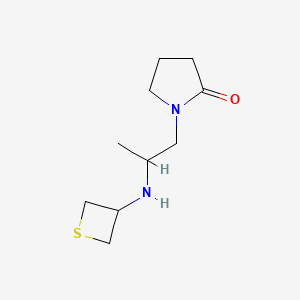

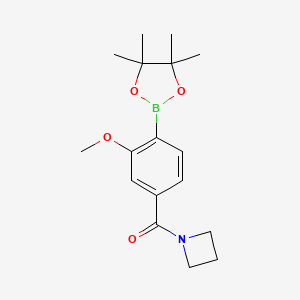
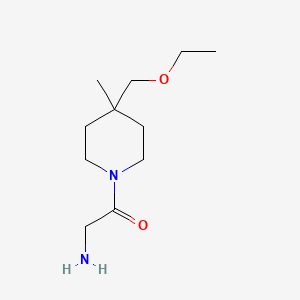
![5-Chloro-2-morpholinooxazolo[4,5-b]pyridine](/img/structure/B13333382.png)
